5-Bromo-4-chloropyrimidine: A Comprehensive Technical Guide for Drug Discovery
5-Bromo-4-chloropyrimidine: A Comprehensive Technical Guide for Drug Discovery
CAS Number: 56181-39-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloropyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring two distinct reactive sites, allows for versatile chemical modifications, making it an indispensable intermediate in the development of novel therapeutics, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 5-bromo-4-chloropyrimidine. It further details its significant applications in the synthesis of targeted therapies, with a special focus on CDK4/6 inhibitors such as Palbociclib and Ribociclib. Detailed experimental protocols, biological activity data, and safety information are also presented to facilitate its effective use in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-bromo-4-chloropyrimidine is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 56181-39-6 | |
| Molecular Formula | C₄H₂BrClN₂ | [1] |
| Molecular Weight | 193.43 g/mol | |
| Appearance | Colorless to pale yellow crystal or powder | [1] |
| Melting Point | 75-78 °C | [1] |
| Boiling Point | 254.0 ± 28.0 °C at 760 mmHg | [2] |
| Solubility | Good solubility in common organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |
| Stability | Relatively stable under the action of light and heat. | [1] |
Synthesis of 5-Bromo-4-chloropyrimidine
The synthesis of 5-bromo-4-chloropyrimidine can be achieved through various routes. A common method involves the bromination of a pyrimidine precursor followed by chlorination.
Experimental Protocol: Synthesis from 2-hydroxypyrimidine
This protocol describes a two-step synthesis starting from 2-hydroxypyrimidine.[3][4]
Step 1: Synthesis of 5-bromo-2-hydroxypyrimidine
-
In a reaction vessel, mix 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of 35 wt% hydrobromic acid (molar ratio of HBr to 2-hydroxypyrimidine is 2:1).[4]
-
To this mixture, add 226.7 g of 30 wt% hydrogen peroxide (molar ratio of H₂O₂ to 2-hydroxypyrimidine is 2:1).[4]
-
Heat the reaction mixture to 40°C and maintain it for 12 hours with insulation.[4]
-
After the reaction is complete, purify the product to obtain 5-bromo-2-hydroxypyrimidine.
Step 2: Chlorination to 5-bromo-2-chloropyrimidine
-
Take the intermediate 5-bromo-2-hydroxypyrimidine and react it with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is catalyzed by an organic amine (e.g., triethylamine, diisopropylethylamine, N,N-dimethylaniline).
-
The mixture is heated to drive the reaction to completion.
-
Following the reaction, purification is carried out to yield 5-bromo-2-chloropyrimidine.
Chemical Reactivity and Applications in Drug Synthesis
5-Bromo-4-chloropyrimidine is a versatile scaffold for the synthesis of complex heterocyclic compounds. The differential reactivity of the chloro and bromo substituents allows for selective functionalization. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is amenable to various cross-coupling reactions.
This reactivity profile makes it a key intermediate in the synthesis of numerous pharmaceutical agents, including antiviral and antitumor compounds.[1] A prominent application is in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that have revolutionized the treatment of certain types of cancer.
Application in the Synthesis of CDK4/6 Inhibitors
CDK4/6 inhibitors, such as Palbociclib and Ribociclib, are crucial in the treatment of hormone receptor-positive (HR+) breast cancer. These drugs function by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks cell cycle progression from the G1 to the S phase, thereby inhibiting cancer cell proliferation.[5]
The diagram below illustrates the signaling pathway targeted by CDK4/6 inhibitors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 5. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
